![molecular formula C19H18F3NO2 B6385098 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261889-56-8](/img/structure/B6385098.png)
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, or 5-PCTFP, is a synthetic compound with a wide range of scientific and industrial applications. It is a member of the piperidine family of compounds, which are characterized by their nitrogen-containing heterocyclic rings. 5-PCTFP has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been used in a number of laboratory experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-PCTFP has been studied in a number of scientific research applications. It has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been used in a number of laboratory experiments to study its biochemical and physiological effects. It has also been used to study the effects of environmental pollutants on human health and to develop new treatments for diseases.
Mecanismo De Acción
The exact mechanism of action of 5-PCTFP is not yet fully understood. However, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, it is thought to act as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
5-PCTFP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals. In addition, it has been found to inhibit the growth of cancer cells and to induce apoptosis. It has also been found to reduce the activity of enzymes involved in the metabolism of drugs and to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 5-PCTFP is relatively easy and cost-effective, making it an ideal compound for laboratory experiments. In addition, its anti-inflammatory, anti-oxidant, and anti-cancer activities make it a useful compound for studying a variety of biological processes. However, it is important to note that its effects on humans and animals have not been extensively studied and its long-term safety is not yet known.
Direcciones Futuras
The potential future directions for 5-PCTFP are numerous. Further research is needed to better understand its mechanism of action and its effects on humans and animals. In addition, its potential applications in the development of new treatments for diseases should be explored. Finally, its potential uses in the study of environmental pollutants and their effects on human health should also be investigated.
Métodos De Síntesis
The synthesis of 5-PCTFP begins with the reaction of 4-chloro-3-trifluoromethylphenol and piperidine-1-carbonyl chloride. This reaction is catalyzed by a base and yields 5-[4-(piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol in high yields. The reaction has been optimized to use a low catalyst loading and short reaction times, making it a cost-effective and efficient method for the synthesis of 5-PCTFP.
Propiedades
IUPAC Name |
[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-10-15(11-17(24)12-16)13-4-6-14(7-5-13)18(25)23-8-2-1-3-9-23/h4-7,10-12,24H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYCKMXQKHZUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686768 |
Source


|
| Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-56-8 |
Source


|
| Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

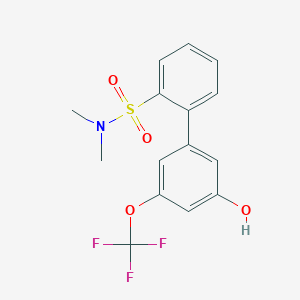
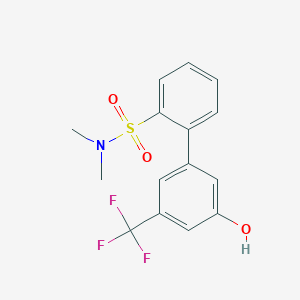
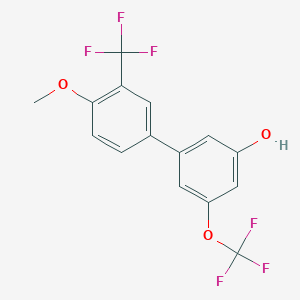
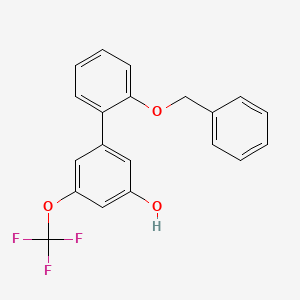

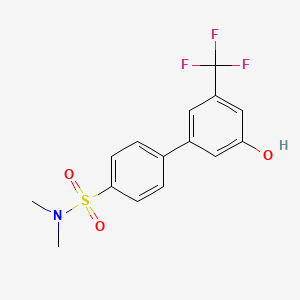
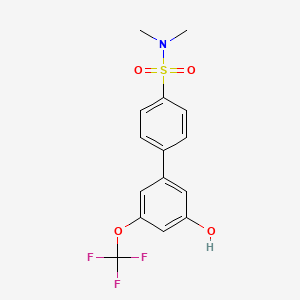
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
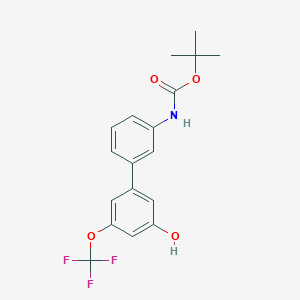
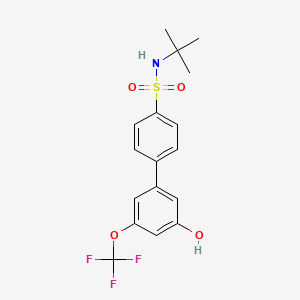
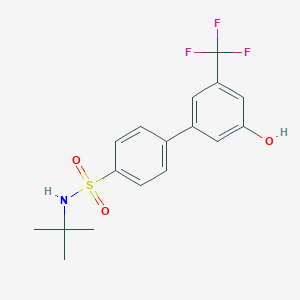
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
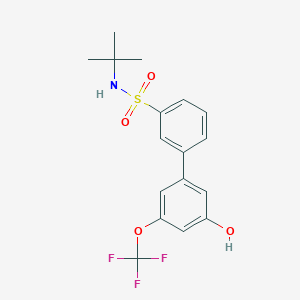
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)